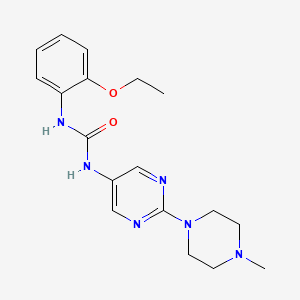![molecular formula C18H20ClN3O4S B2740206 N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251609-20-7](/img/structure/B2740206.png)
N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Corrosion Inhibition
Yıldırım and Çetin (2008) investigated the use of acetamide derivatives in corrosion prevention. They synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their efficiency in inhibiting corrosion on steel coupons in acidic and oil mediums. The study demonstrated promising inhibition efficiencies, particularly at specific inhibitor concentrations in the acidic medium (Yıldırım & Çetin, 2008).
Pharmacological Characterization
Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, PF-04455242, which is structurally related to the compound . The antagonist showed high affinity for human, rat, and mouse κ-opioid receptors and negligible affinity for other opioid receptors. This research provided insights into the potential of similar compounds in treating depression and addiction disorders (Grimwood et al., 2011).
Antibacterial and Anti-Enzymatic Potential
A study by Nafeesa et al. (2017) involved the synthesis of N-substituted derivatives of acetamide, which showed antibacterial and anti-enzymatic properties. The research highlighted the potential of these compounds in developing new antibacterial agents (Nafeesa et al., 2017).
Insecticidal Activity
Bakhite et al. (2014) explored the insecticidal properties of pyridine derivatives. Their study indicated that some of these compounds possess moderate to strong aphidicidal activities, suggesting their potential use in pest control (Bakhite et al., 2014).
Antibacterial and Antifungal Activities
Patel and Agravat (2007) synthesized new compounds from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride. These compounds were screened for antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Patel & Agravat, 2007).
Oxidation Reactivity
Pailloux et al. (2007) described the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, revealing various oxidation products and their potential applications in chemical synthesis (Pailloux et al., 2007).
Synthesis and Antibacterial Evaluation
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. This research contributes to the development of new antibacterial drugs (Iqbal et al., 2017).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-15-6-2-3-7-16(15)20-17(23)13-21-12-14(8-9-18(21)24)27(25,26)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPBGAWIEABPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


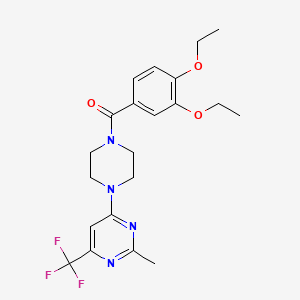
![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)
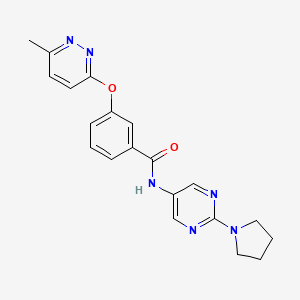
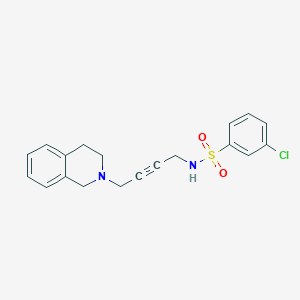
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)

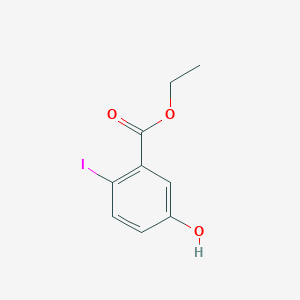

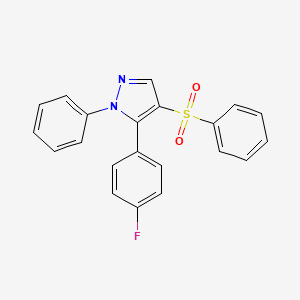

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)
